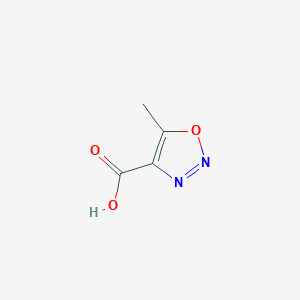

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid

Overview

Description

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a heterocyclic compound . It’s a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is mainly used as an organic synthesis and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves various methods. One common method is the direct annulation of hydrazides with methyl ketones, which involves the use of K2CO3 as a base to achieve an unexpected and highly efficient C-C bond cleavage . Another method involves the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Molecular Structure Analysis

Oxadiazoles, including 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles involve various processes. For instance, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid derivatives have been explored for their potential in anticancer therapy. The oxadiazole moiety can act as a pharmacophore, interacting with various biological targets to inhibit cancer cell growth. For instance, certain oxadiazole derivatives have been shown to inhibit EGFR and erbB2 receptors, which are implicated in the proliferation of cancer cells .

Energetic Materials

The oxadiazole ring system, due to its favorable oxygen balance and positive heat of formation, is a candidate for high-energy materials. Derivatives of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid could potentially be synthesized to create compounds with explosive properties or as components in propellants .

Vasodilator Agents

Oxadiazoles have been identified as vasodilators, which can relax blood vessels and increase blood flow. This application is particularly relevant in the treatment of cardiovascular diseases, where controlled vasodilation can alleviate symptoms of angina and hypertension .

Anticonvulsant Properties

Research has indicated that oxadiazole derivatives can exhibit anticonvulsant activity, making them potential candidates for the treatment of epilepsy and other seizure disorders. The mechanism often involves modulation of neurotransmitter pathways in the brain .

Antidiabetic Activity

The oxadiazole nucleus has been incorporated into molecules designed to combat diabetes. These compounds can act on various biological pathways to help regulate blood sugar levels, offering a new avenue for antidiabetic drug development .

Agricultural Chemicals: Herbicides and Pesticides

In agriculture, oxadiazole derivatives serve as active ingredients in herbicides and pesticides. Their mode of action can vary from disrupting plant growth pathways to acting as insecticides or fungicides, thereby protecting crops from various pests and diseases .

Material Science: Organic Semiconductors

Due to their stable heterocyclic structure, oxadiazole derivatives can be used in the field of material science, particularly as organic semiconductors. These compounds can be part of electronic devices, such as light-emitting diodes (LEDs) and solar cells, where they contribute to the transport of electrons or holes .

HIV Research: Integrase Inhibitors

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid has been utilized as an intermediate in the synthesis of HIV integrase inhibitors. These inhibitors are crucial in preventing the integration of viral DNA into the host genome, a key step in the HIV replication cycle .

Mechanism of Action

Target of Action

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a type of oxadiazole, a class of compounds known for their diverse biological activities . These compounds likely interact with various targets, including enzymes and receptors, disrupting the normal function of pathogenic organisms .

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring makes them strong hydrogen bond acceptors . This allows them to form stable interactions with their targets, potentially leading to the inhibition of essential biological processes in pathogens .

Biochemical Pathways

Given the broad-spectrum anti-infective activity of oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of pathogens.

Pharmacokinetics

The solubility of the compound in water suggests that it may have good bioavailability

Result of Action

Given the anti-infective activity of oxadiazoles , it can be inferred that this compound likely leads to the death or inhibition of pathogenic organisms.

Action Environment

The action of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyloxadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUSBSVMWUIMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261520 | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

CAS RN |

914637-48-2 | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

-amino]acetic acid](/img/structure/B1328821.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)